molecular formula C3N4O3 B119698 4-Nitro-1,2,5-oxadiazole-3-carbonitrile CAS No. 159014-14-9

4-Nitro-1,2,5-oxadiazole-3-carbonitrile

Cat. No.: B119698
CAS No.: 159014-14-9
M. Wt: 140.06 g/mol
InChI Key: KZJPNMYLWXNBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1,2,5-oxadiazole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of malononitrile with hydroximidoyl chloride in the presence of a base such as sodium ethoxide in tetrahydrofuran (THF) solvent . The reaction proceeds through nucleophilic attack and subsequent cyclization to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1,2,5-oxadiazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation , reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds.

Scientific Research Applications

4-Nitro-1,2,5-oxadiazole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

4-Nitro-1,2,5-oxadiazole-3-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-nitro-1,2,5-oxadiazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3N4O3/c4-1-2-3(7(8)9)6-10-5-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJPNMYLWXNBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NON=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1,2,5-oxadiazole-3-carbonitrile
Reactant of Route 2
4-Nitro-1,2,5-oxadiazole-3-carbonitrile
Reactant of Route 3
4-Nitro-1,2,5-oxadiazole-3-carbonitrile
Reactant of Route 4
4-Nitro-1,2,5-oxadiazole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Nitro-1,2,5-oxadiazole-3-carbonitrile
Reactant of Route 6
4-Nitro-1,2,5-oxadiazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.